(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibitory or modulatory effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and are used in various synthetic applications.
α-(trifluoromethyl)styrenes: These derivatives are versatile intermediates in organic synthesis and share similar fluorinated characteristics.
3-trifluoromethyl-1,2,4-triazoles: These compounds are important scaffolds in medicinal chemistry and exhibit similar reactivity patterns.
Uniqueness: What sets (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid apart is its specific combination of an amino group, a fluorinated aromatic ring, and a trifluoromethyl group. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C10H9F4NO2 |
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Molecular Weight |
251.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F4NO2/c11-9-5(7(15)4-8(16)17)2-1-3-6(9)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
HBKNFIAJLRDAQA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CC(=O)O)N |
Origin of Product |
United States |
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